molecular formula C12H10Cl2N2O2S B1615187 Pazoxide CAS No. 21132-59-2

Pazoxide

Cat. No. B1615187
CAS RN: 21132-59-2
M. Wt: 317.2 g/mol
InChI Key: NXRJFNBTRPERHV-UHFFFAOYSA-N
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Description

Pazoxide: is a chemical compound with the molecular formula C₁₂H₁₀Cl₂N₂O₂S .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pazoxide typically involves the reaction of 6,7-dichloro-3-cyclopent-3-en-1-yl-1,2,4-benzothiadiazine-1,1-dioxide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as pyridine and catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIEA (N,N-diisopropylethylamine) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Pazoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or thiols.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Pazoxide has been explored for various scientific research applications, including:

    Chemistry: this compound is used as a precursor in the synthesis of other benzothiadiazine derivatives.

    Biology: Its potential biological activities, such as antihypertensive effects, are of interest.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: this compound and its derivatives may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Pazoxide involves its interaction with specific molecular targets. It is believed to exert its effects by modulating ion channels or receptors involved in blood pressure regulation. The exact pathways and molecular targets are still under investigation, but it is thought to influence the cardiovascular system by affecting smooth muscle contraction and vasodilation.

Comparison with Similar Compounds

Similar Compounds:

    Chlorothiazide: Another benzothiadiazine derivative used as a diuretic.

    Hydrochlorothiazide: A widely used antihypertensive agent with a similar structure.

    Bendroflumethiazide: Another thiazide diuretic with comparable pharmacological properties.

Uniqueness: Pazoxide is unique due to its specific chemical structure, which includes a cyclopent-3-en-1-yl group

properties

CAS RN

21132-59-2

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

6,7-dichloro-3-cyclopent-3-en-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-5-10-11(6-9(8)14)19(17,18)16-12(15-10)7-3-1-2-4-7/h1-2,5-7H,3-4H2,(H,15,16)

InChI Key

NXRJFNBTRPERHV-UHFFFAOYSA-N

SMILES

C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl

Canonical SMILES

C1C=CCC1C2=NS(=O)(=O)C3=CC(=C(C=C3N2)Cl)Cl

Other CAS RN

21132-59-2

Origin of Product

United States

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